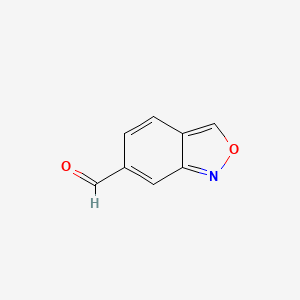

2,1-Benzoxazole-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,1-Benzoxazole-6-carbaldehyde” is a chemical compound that falls under the category of benzoxazoles . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . The compound has a molecular weight of 162.15 and its IUPAC name is 2-aminobenzo[d]oxazole-6-carbaldehyde .

Synthesis Analysis

Benzoxazoles can be synthesized from 2-aminophenol derivatives . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H6N2O2 . The InChI code for the compound is 1S/C8H6N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10) .

Chemical Reactions Analysis

Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery . They have been synthesized via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole .

Physical And Chemical Properties Analysis

The compound is a solid and should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Applications De Recherche Scientifique

Novel Push-Pull Benzothiazole Derivatives with Reverse Polarity

The synthesis of novel push-pull benzothiazole derivatives with reverse polarity has been explored, starting with the preparation of 6-dimethylaminobenzothiazole-2-carbaldehyde. These derivatives exhibit potential applications in non-linear optics due to their unique electron-donor and electron-acceptor substitution patterns. The sonochemical reductive methylation method has facilitated this synthesis, and the non-linear optical properties of the target molecules were studied using the EFISH method (Hrobárik, Sigmundová, & Zahradník, 2004).

Synthesis of Carbonyl Compounds via Transamination

Benzothiazole-2-carbaldehyde and 6-nitrobenzothiazole-2-carbaldehyde have been used for synthesizing aldehydes or ketones from corresponding amines through transaminations. This method offers wide applicability and yields generally exceeding 80%, showcasing the versatility of benzothiazole derivatives in synthesizing carbonyl compounds (Calō, Lopez, & Todesco, 1972).

Crystal Structure and Spectroscopic Properties

A detailed analysis of the crystal structure, spectroscopic properties, and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde has been conducted. The study revealed the presence of intramolecular C–H···O and O–H···N hydrogen bonds and intermolecular π–π stacking, which play a crucial role in stabilizing the crystal structure. This research provides insights into the molecular structure and interactions of benzoxazole derivatives (Chen, 2016).

Ag@TiO2 Nanocomposite as Catalyst for Benzoxazole Synthesis

The Ag@TiO2 nanocomposite has been utilized as an efficient and novel catalyst for the one-pot synthesis of benzoxazole derivatives in aqueous media. This method highlights the importance of using nanocomposites in catalyzing reactions for the synthesis of benzoxazole derivatives under mild conditions, offering excellent yields and simplicity (Maleki et al., 2015).

Preparation of Benzoheterocyclic Carbaldehydes

The preparation process for benzoheterocyclic carbaldehydes, including benzoxazole derivatives, involves starting with methyl-substituted 2-aminobenzoheterocycle. This method employs a sequence of protection, halogenation, and aldehyde functionality conversion steps, showcasing the synthetic versatility and importance of benzoxazole derivatives in organic synthesis (Luzzio & Wlodarczyk, 2009).

Mécanisme D'action

Target of Action

Benzoxazole derivatives, including 2,1-Benzoxazole-6-carbaldehyde, are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology

Pharmacokinetics

The benzoxazole scaffold is present in a wide range of pharmaceuticals , suggesting that it may have favorable ADME properties

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They continue to play an essential role in drug development . The limitations pertinent to some derivatives, such as poor in vitro or in vivo activities, were highlighted, while their prospects in drug discovery were discussed .

Propriétés

IUPAC Name |

2,1-benzoxazole-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDGIMHERSKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1782454-35-6 |

Source

|

| Record name | 2,1-benzoxazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)

![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)

![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)